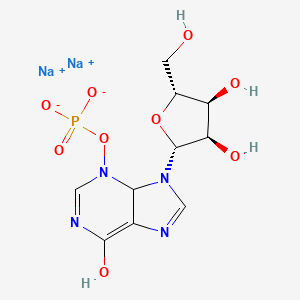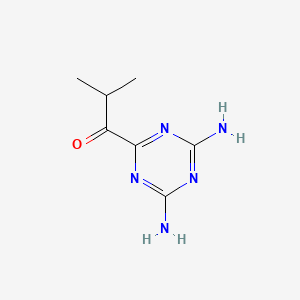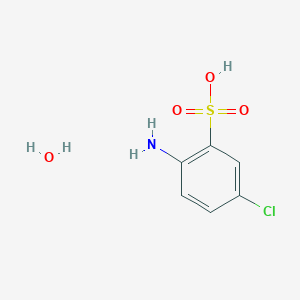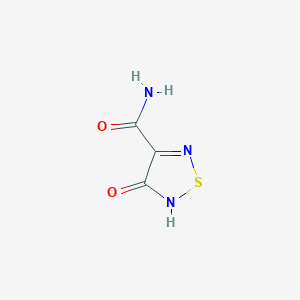
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide is an organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide typically involves the acylation of hydrazones of oxamic acid thiohydrazides. The oxidation of the dihydrothiadiazole ring using hydrogen peroxide leads to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydrothiadiazole ring can be oxidized to form 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides.
Substitution: The compound can participate in substitution reactions, particularly involving the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and phosphorus oxychloride for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides and other substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit the activity of L-lactate dehydrogenase in Plasmodium falciparum . The compound’s structure allows it to chelate metal ions, which is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid: This compound shares a similar thiadiazole ring structure but differs in its functional groups.
1,3,4-Thiadiazole derivatives: These compounds have similar antimicrobial properties and are synthesized using similar methods.
Uniqueness
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide is unique due to its specific structure, which allows it to undergo various chemical reactions and exhibit significant antimicrobial activity. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C3H3N3O2S |
|---|---|
Poids moléculaire |
145.14 g/mol |
Nom IUPAC |
4-oxo-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C3H3N3O2S/c4-2(7)1-3(8)6-9-5-1/h(H2,4,7)(H,6,8) |
Clé InChI |
MHVGEDHUKRRQSV-UHFFFAOYSA-N |
SMILES canonique |
C1(=NSNC1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


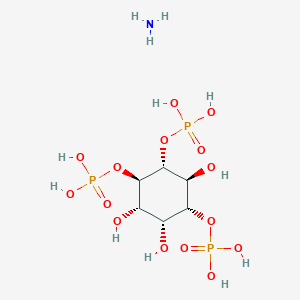

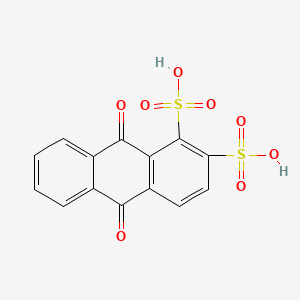

![5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one](/img/structure/B13123818.png)
![4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
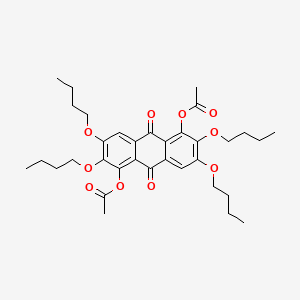
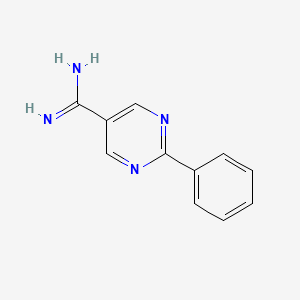
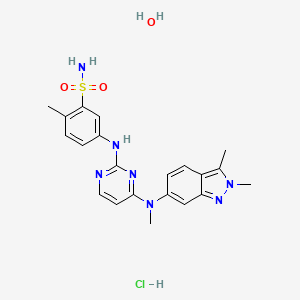
![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
